

# Terbium-161: A New Frontier in Targeted Radionuclide Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: **Terbium-161** (Tb-161) is emerging as a highly promising radionuclide for targeted cancer therapy, poised to potentially enhance and, in some cases, offer a superior alternative to established therapies like Lutetium-177 (Lu-177). Its unique decay characteristics, which include the emission of  $\beta$ - particles,  $\gamma$ -rays for imaging, and a significant cascade of low-energy conversion and Auger electrons, make it particularly effective against microscopic tumors and single cancer cells.[1][2] This whitepaper provides a comprehensive technical overview of Tb-161, including its production, physical properties, preclinical and clinical evidence, and the experimental methodologies underpinning its evaluation.

## Introduction: The Rise of a Promising Theranostic Radionuclide

Targeted radionuclide therapy aims to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues.[3] The success of this approach is exemplified by Lu-177-based treatments.[4][5] **Terbium-161**, a radiolanthanide with chemical properties similar to Lutetium, offers a unique and potent combination of therapeutic particles.[4][6] Its β- emission is suitable for treating larger tumor volumes, while the co-emission of a substantial number of conversion and Auger electrons provides a high linear energy transfer (LET) over a very short range (nanometers to micrometers), ideal for eradicating micrometastases and single disseminated tumor cells that often lead to relapse.[2][3][5]



### **Physical and Nuclear Properties**

**Terbium-161** is produced through neutron irradiation of enriched Gadolinium-160 (<sup>160</sup>Gd) targets in nuclear reactors.[7][8][9] The resulting Gadolinium-161 (<sup>161</sup>Gd) rapidly decays to Tb-161.[8] The key decay characteristics of Tb-161 are summarized and compared with Lu-177 in the table below.

**Table 1: Comparison of Nuclear Properties: Terbium-161** 

vs. Lutetium-177

| Property                   | Terbium-161 (¹6¹Tb)                   | Lutetium-177 ( <sup>177</sup> Lu)       |
|----------------------------|---------------------------------------|-----------------------------------------|
| Half-life                  | 6.953 days[8]                         | 6.65 - 6.71 days[7][10]                 |
| Primary Emission           | β <sup>-</sup> (Beta)                 | β <sup>-</sup> (Beta)                   |
| Mean β <sup>-</sup> Energy | 154 keV[7][10]                        | 134 keV[7][10]                          |
| Gamma Emissions for SPECT  | 48.9 keV (17.0%), 74.6 keV (10.3%)[7] | 113 keV (6.17%), 208 keV<br>(10.36%)[7] |
| Auger/Conversion Electrons | ~12.12 electrons/decay (≤ 40 keV)[7]  | ~1.11 electrons/decay (~1.0 keV)[7]     |
| Mean Electron Energy/Decay | 197 keV[8]                            | Not specified                           |
| Mean Photon Energy/Decay   | 35 - 37 keV[8]                        | Not specified                           |

The significantly higher yield of low-energy electrons for Tb-161 is a key differentiator, leading to a much higher localized energy deposition.[7]

### Mechanism of Action: Enhanced Therapeutic Effect

The therapeutic advantage of Tb-161 lies in its dual-action radiation profile. The  $\beta$ - particles have a tissue penetration range of a few millimeters, making them effective against established tumors.[3] The Auger and conversion electrons, however, have a much shorter range, depositing their energy within the subcellular domain. This high-LET, short-range radiation is particularly effective at causing complex, difficult-to-repair DNA double-strand breaks in targeted cells, leading to potent cell killing, even in microscopic disease.[1][2][5]







## <sup>161</sup>Tb Production and Purification Workflow Enriched 160Gd2O3 Target Thermal Neutron Irradiation (Nuclear Reactor) **Irradiated Target** (161Tb, 160Gd, impurities) Dissolution in Acid Cation Exchange & **Extraction Chromatography** Separation of Tb from Gd Purified NCA 161TbCl3 **Quality Control** (Gamma Spec, Radio-TLC) Final <sup>161</sup>Tb Product for Radiolabeling

Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. theranos.care [theranos.care]
- 2. Terbium-161: A New Frontier in Targeted Radionuclide Therapy Light Medical Ltd [lightmedical.co.uk]
- 3. openmedscience.com [openmedscience.com]
- 4. Terbium-161 in nuclear medicine: Preclinical and clinical progress in comparison with lutetium-177 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Terbium-161: new radionuclide therapy hits the clinic | News & Events | PSI [psi.ch]
- 6. Production and characterization of no-carrier-added 161Tb as an alternative to the clinically-applied 177Lu for radionuclide therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to bedside PMC [pmc.ncbi.nlm.nih.gov]
- 8. 161Tb [prismap.eu]
- 9. edhmed.com [edhmed.com]
- 10. Direct in vitro and in vivo comparison of (161)Tb and (177)Lu using a tumour-targeting folate conjugate PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Terbium-161: A New Frontier in Targeted Radionuclide Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209772#terbium-161-as-a-promising-radionuclide-for-targeted-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com